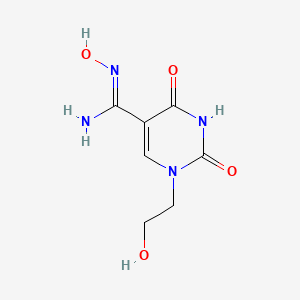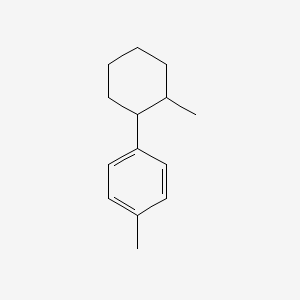
1-Methyl-4-(2-methylcyclohexyl)benzene
Vue d'ensemble
Description
“1-Methyl-4-(2-methylcyclohexyl)benzene” is a chemical compound with the molecular formula C14H20. It has an average mass of 188.309 Da and a monoisotopic mass of 188.156494 Da .
Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(2-methylcyclohexyl)benzene” consists of 14 atoms and 15 bonds . The structure is based on a benzene ring, which is a six-membered ring with alternating double bonds, substituted with methyl and methylcyclohexyl groups .Chemical Reactions Analysis
While specific chemical reactions involving “1-Methyl-4-(2-methylcyclohexyl)benzene” are not available, benzene derivatives are known to undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .Applications De Recherche Scientifique
Understanding Combustion Chemistry of Cycloalkanes
1-Methyl-4-(2-methylcyclohexyl)benzene, being related to methylcyclohexane, contributes to our understanding of the combustion chemistry crucial for developing kinetic models for larger cycloalkanes and practical fuels. Research into methylcyclohexane combustion has identified various pyrolysis and flame intermediates, including radicals and cyclic intermediates, providing insights into the formation channels of toluene and benzene. This understanding aids in refining kinetic models for more efficient fuel utilization and emission control (Wang et al., 2014).
Photovoltaic Devices from Main-Chain Fullerene Polymers
Research involving compounds structurally similar to 1-Methyl-4-(2-methylcyclohexyl)benzene has led to the development of new macromolecules with a high fraction of fullerene, showing promise for photovoltaic applications. These molecules, synthesized through controlled reversible-deactivation radical additions, display novel solid-state behavior and electronic activity suitable for efficient energy conversion, representing a step forward in renewable energy technologies (Hiorns et al., 2009).
Advanced Materials for Liquid-Liquid Extraction
The evaluation of ionic liquids for the extraction of benzene from cyclic hydrocarbons has been enhanced by the study of compounds related to 1-Methyl-4-(2-methylcyclohexyl)benzene. These studies help determine the influence of cyclic hydrocarbon structures on liquid extraction efficiency, promoting the development of advanced separation techniques crucial for petrochemical and environmental applications (Gómez et al., 2014).
Polymerization and Materials Science
Research on the self-assembly and photopolymerization of trialkyl-1,3,5-benzenetricarboxamide derivatives, which share structural similarities with 1-Methyl-4-(2-methylcyclohexyl)benzene, opens new avenues in materials science. These studies offer insights into the creation of polymers with potential applications in nanotechnology, drug delivery systems, and materials with specific mechanical properties (Masuda et al., 2003).
Propriétés
IUPAC Name |
1-methyl-4-(2-methylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h7-10,12,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWQZPKGDTZIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-methylcyclohexyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1435153.png)
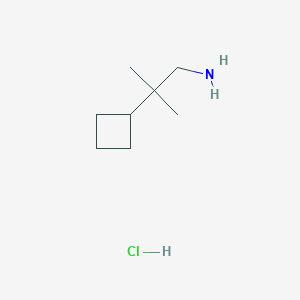
![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)
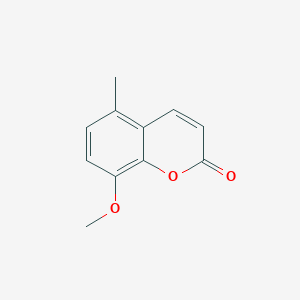
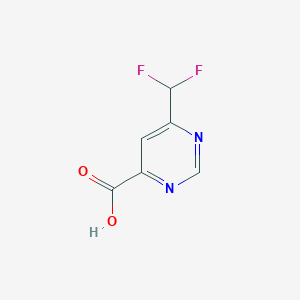
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435162.png)
![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435163.png)
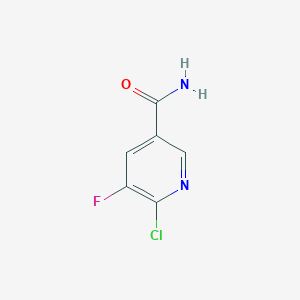
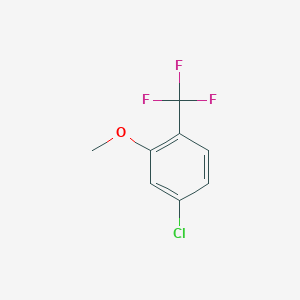
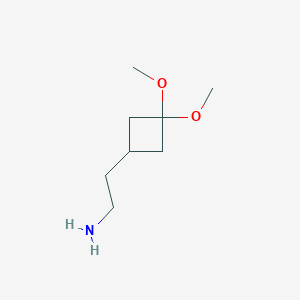
![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)
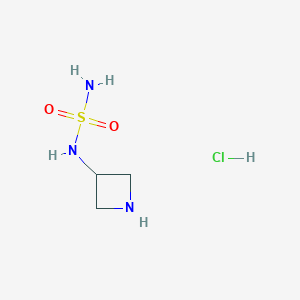
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)
